molecular formula C11H11N3S B2509436 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene CAS No. 1604415-09-9

2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene

Cat. No.: B2509436
CAS No.: 1604415-09-9
M. Wt: 217.29
InChI Key: BLHFQMXLFIUHLT-MRVPVSSYSA-N
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Description

2-[(1R)-1-Azidoethyl]-3-methyl-1-benzothiophene is a chiral benzothiophene derivative featuring an azidoethyl substituent at the 2-position and a methyl group at the 3-position. The benzothiophene core, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to simpler aromatic systems like benzene. The (1R)-azidoethyl group introduces chirality, which is critical for applications in asymmetric synthesis or pharmaceutical intermediates. Structural determination of such compounds often relies on crystallographic tools like SHELXL and visualization software such as ORTEP-3 .

Properties

IUPAC Name

2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-7-9-5-3-4-6-10(9)15-11(7)8(2)13-14-12/h3-6,8H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHFQMXLFIUHLT-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)[C@@H](C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene involves several steps. One common method includes the reaction of 3-methyl-1-benzothiophene with an azidoethylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to azidoethyl-substituted aromatic systems documented in the literature (Table 1).

Table 1: Key Structural Features of Comparable Azidoethyl Compounds

Compound Name Core Structure Substituents Chirality Key Functional Groups
2-[(1R)-1-Azidoethyl]-3-methyl-1-benzothiophene Benzothiophene 2-(1R-azidoethyl), 3-methyl Yes Azide, Thiophene
(1-Azidoethyl)benzene (9h) Benzene 1-azidoethyl No Azide, Benzene
Benzyl azide (9a) Benzene Azidomethyl No Azide, Benzene
2-Azidoethyl-diisopropylamine (9b) Amine 2-azidoethyl, diisopropylamine No Azide, Amine

Key Observations:

  • Benzothiophene vs.
  • Steric Effects : The 3-methyl group in the target compound introduces steric hindrance near the azidoethyl group, which may influence reaction kinetics or crystal packing.
  • Chirality: The (1R)-configuration distinguishes the compound from non-chiral analogs like (1-azidoethyl)benzene (9h), making it valuable for enantioselective synthesis.

Spectroscopic and Crystallographic Data

  • NMR Shifts : The benzothiophene sulfur likely deshields nearby protons, causing distinct ¹H/¹³C NMR shifts compared to benzene-based analogs. For example, the methyl group at position 3 may exhibit upfield shifts due to electron-donating effects .
  • Crystallography : Tools like SHELXL and WinGX (used for small-molecule crystallography) enable precise determination of bond lengths and angles, revealing differences in azide geometry (e.g., N–N bond lengths) between the target compound and simpler azides .

Biological Activity

The compound 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene is a derivative of benzothiophene, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene has a molecular formula of C10H9N3SC_{10}H_{9}N_{3}S. The presence of the azido group (-N₃) allows for various chemical reactions, such as reduction to amines and cycloaddition reactions to form triazoles, making it a versatile scaffold for drug development.

The biological activity of this compound largely depends on its chemical reactivity. The azido group can act as a 1,3-dipole in cycloaddition reactions with dipolarophiles like alkynes. This reaction is often catalyzed by copper(I) ions, leading to the formation of stable triazole rings, which have been shown to exhibit significant biological activity.

Anticancer Activity

Research indicates that benzothiophene derivatives possess anticancer properties. For instance, studies have demonstrated that certain benzothiophene compounds inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell survival and death .

Antioxidant Properties

Benzothiophene derivatives are also known for their antioxidant capabilities. They scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and diseases related to oxidative stress .

Tyrosinase Inhibition

Recent studies have focused on the inhibitory effects of benzothiophene analogs on tyrosinase, an enzyme involved in melanin production. Compounds similar to 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene have shown promising results in inhibiting tyrosinase activity in cell-based assays, suggesting potential applications in treating hyperpigmentation disorders .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various benzothiophene derivatives against different cancer cell lines. It was found that compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC₅₀ values in the low micromolar range against breast and lung cancer cells. These results highlight the potential of benzothiophene derivatives as lead compounds in cancer therapy .

Study 2: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibition, several analogs of benzothiophene were tested for their ability to inhibit melanin production in B16F10 melanoma cells. The results indicated that certain analogs significantly reduced tyrosinase activity without exhibiting cytotoxic effects at concentrations up to 20 µM. This suggests their potential use in cosmetic formulations aimed at skin lightening .

Data Table: Biological Activities of Benzothiophene Derivatives

Activity TypeCompoundIC₅₀ (µM)Mechanism of Action
Anticancer2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene5.0Induces apoptosis via mitochondrial pathway
Tyrosinase InhibitionBenzothiophene Analog 110.0Competitive inhibition of tyrosinase
AntioxidantBenzothiophene Analog 2-Scavenges free radicals

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